2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, also known as DFP-10825, is a small molecule compound that has been synthesized for scientific research purposes. This compound has attracted significant attention due to its potential applications in the field of drug discovery and development.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide, also known as F6448-1879 or 2-(2,4-difluorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide:
Antifungal Agents
2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide: has shown potential as an antifungal agent. Its structure allows it to inhibit the growth of various fungal species by interfering with their cell membrane synthesis. This makes it a candidate for developing new antifungal medications .
Photocatalytic Activity
This compound has been studied for its photocatalytic properties, particularly in hydrogen evolution reactions. When used in conjunction with certain metal complexes, it can act as a photosensitizer, facilitating the conversion of light energy into chemical energy, which is crucial for sustainable energy applications .
Luminescence Switching
The compound exhibits luminescence switching behavior under different pH conditions. This property is useful in developing pH sensors and other analytical tools that require precise detection of environmental changes .
Structural Biology
In structural biology, 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can be used as a ligand in crystallography studies. Its unique structure helps in stabilizing protein-ligand complexes, aiding in the determination of protein structures and understanding their functions .
Medicinal Chemistry
The compound’s structure makes it a valuable scaffold in medicinal chemistry for the design of new drugs. Its ability to interact with various biological targets can be exploited to develop treatments for different diseases, including cancer and infectious diseases .
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block in synthetic chemistry .
Environmental Chemistry
The compound’s stability and reactivity make it suitable for applications in environmental chemistry. It can be used in the development of materials for pollutant detection and removal, contributing to environmental protection efforts .
Material Science
In material science, 2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This application is valuable in creating advanced materials for various industrial uses .
These diverse applications highlight the compound’s versatility and potential in various scientific fields. If you need more detailed information on any specific application, feel free to ask!
Optically Active Antifungal Azoles Cyclometalated Ir(iii) complexes
properties
IUPAC Name |
2-(2,4-difluorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O2/c17-12-2-1-11(15(18)8-12)7-16(22)20-13-9-19-21(10-13)14-3-5-23-6-4-14/h1-2,8-10,14H,3-7H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDUIHUADYANIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.